Methyl2-((3-bromoisoxazol-5-yl)methoxy)benzoate

Description

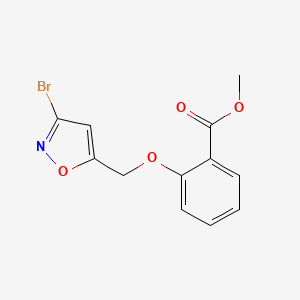

Methyl2-((3-bromoisoxazol-5-yl)methoxy)benzoate is a methyl ester derivative featuring a benzoate core substituted with a 3-bromoisoxazol-5-ylmethoxy group. The compound’s structure integrates a brominated isoxazole ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula |

C12H10BrNO4 |

|---|---|

Molecular Weight |

312.12 g/mol |

IUPAC Name |

methyl 2-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate |

InChI |

InChI=1S/C12H10BrNO4/c1-16-12(15)9-4-2-3-5-10(9)17-7-8-6-11(13)14-18-8/h2-6H,7H2,1H3 |

InChI Key |

XAJXNOASYQDNEG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC2=CC(=NO2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination under radical conditions.

Sulfuric Acid: Used as a catalyst for esterification reactions.

Sodium Hydroxide: Commonly used for hydrolysis reactions.

Major Products Formed

Substituted Isoxazoles: Formed through nucleophilic substitution reactions.

Carboxylic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Biological Studies: It is employed in studies investigating the biological activity of isoxazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares Methyl2-((3-bromoisoxazol-5-yl)methoxy)benzoate with structurally related esters, emphasizing substituent effects on molecular properties:

Key Observations:

- Heterocyclic Core: The isoxazole ring in the target compound is smaller and more electron-deficient than quinoline or triazine cores in analogs. This may reduce aromatic stacking efficiency but enhance reactivity in electrophilic substitutions .

- Substituent Effects: Bromine at the 3-position of isoxazole contrasts with chlorine or methyl groups on quinoline analogs.

- Crystallographic Behavior: Quinoline-based analogs (I–III) exhibit diverse packing modes (e.g., π–π stacking in P21/n and Pbca space groups), whereas the target compound’s isoxazole moiety may favor different stacking geometries due to reduced planarity .

Biological Activity

Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12BrN2O3

- Molecular Weight : 303.14 g/mol

- IUPAC Name : Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate

- Canonical SMILES : COC(=O)C1=CC=CC=C1OC2=NOC(=C2C=C(C=C1)Br)C=N

Synthesis

The synthesis of Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the reaction of 3-bromoisoxazole with methyl 2-hydroxybenzoate in the presence of suitable reagents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the ether linkage.

Antimicrobial Properties

Research indicates that Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.

The proposed mechanism of action for Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it activates caspases, which are crucial for the apoptotic process.

- Receptor Interaction : It may interact with various cellular receptors, modulating signaling pathways associated with cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate against resistant strains of bacteria revealed that it could serve as a potential lead compound for developing new antibiotics.

- Cancer Cell Line Study : In a comparative study, Methyl 2-((3-bromoisoxazol-5-yl)methoxy)benzoate was found to be more effective than standard chemotherapeutic agents in inducing apoptosis in MCF-7 cells, suggesting its potential as an adjunct therapy in breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.